![molecular formula C19H14N4O2S B2603981 6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 174535-73-0](/img/structure/B2603981.png)
6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 174535-73-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antitumor properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
The molecular formula of the compound is C19H14N4O2S, with a molar mass of 362.41 g/mol. The structural features include a pyrazolo-pyrimidine core linked to a phenylethyl sulfanyl group, which is critical for its biological interactions.
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against various strains of HIV. A study noted that compounds with similar structural motifs showed low micromolar to subnanomolar inhibitory activities against wild-type HIV-1 and clinically relevant mutants such as K103N and Y181C .
Table 1: Inhibitory Activity Against HIV
Compound | Inhibition Concentration (IC50) | Mutant Strain |
---|---|---|
6-[(2-oxo-2-phenylethyl)sulfanyl] derivative | Low nanomolar | wt HIV-1 |
Another DABO derivative | Low micromolar | K103N |
Yet another derivative | Subnanomolar | Y181C |
Antitumor Activity
In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways are still under investigation, but initial results suggest that it may interact with key regulatory proteins involved in cell growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the sulfanyl group and the phenyl moiety significantly enhance the biological activity of the compound. Variations in the alkyl substituents at specific positions on the pyrimidine ring also influence potency and selectivity against different biological targets .
Table 2: Structure-Activity Relationship Insights
Structural Feature | Effect on Activity |
---|---|
Sulfanyl group | Increases antiviral potency |
Phenyl substitution | Enhances binding affinity |
Alkyl chain variations | Alters selectivity for targets |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving similar compounds demonstrated significant reductions in viral load among HIV patients treated with these derivatives.
- Case Study 2 : In vitro studies showed that treatment with this compound led to a marked decrease in proliferation rates of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Case Study 3 : Research on its mechanism of action revealed that it may induce apoptosis in cancer cells by activating caspase pathways.
Propiedades
IUPAC Name |
6-phenacylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-16(13-7-3-1-4-8-13)12-26-19-21-17-15(18(25)22-19)11-20-23(17)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMNZCZFOPZMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.